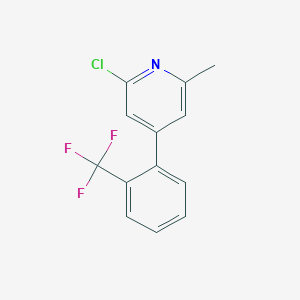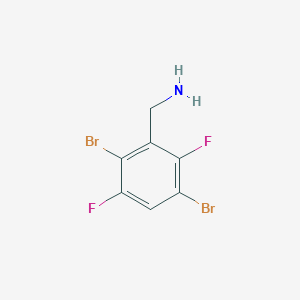
(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is known for its stability under a variety of conditions, making it a popular choice for protecting amines during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid typically involves the introduction of the Boc group into the molecule. One common method for this involves the use of di-tert-butyl dicarbonate (Boc2O) as the Boc source. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like TEA.
Major Products Formed
Deprotection: The major product is the free amine, along with carbon dioxide and tert-butanol as by-products.
Substitution: The major products depend on the nucleophile used but typically include the substituted amine or ester.
Applications De Recherche Scientifique
(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from reacting under various conditions. Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(tert-Butoxycarbonylamino)butanoic acid ethyl ester
- (S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate
Uniqueness
(S)-2-((3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoyl)oxy)-4-methylpentanoic acid is unique due to its specific structure, which includes a Boc-protected amine and a methylpentanoic acid moiety. This combination allows for selective reactions and applications in various fields, making it a versatile compound in organic synthesis.
Propriétés
Formule moléculaire |
C16H29NO6 |
|---|---|
Poids moléculaire |
331.40 g/mol |
Nom IUPAC |
(2S)-2-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-4-methylpentanoic acid |
InChI |
InChI=1S/C16H29NO6/c1-10(2)8-11(12(18)19)22-13(20)16(6,7)9-17-14(21)23-15(3,4)5/h10-11H,8-9H2,1-7H3,(H,17,21)(H,18,19)/t11-/m0/s1 |
Clé InChI |
COSUYOZCKANHPZ-NSHDSACASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)OC(=O)C(C)(C)CNC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)O)OC(=O)C(C)(C)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13090392.png)
![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)
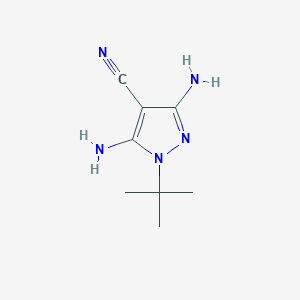
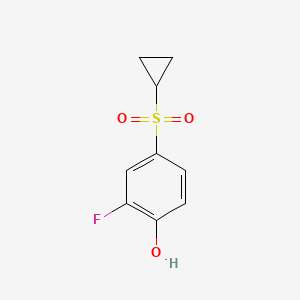

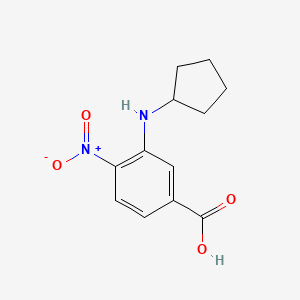
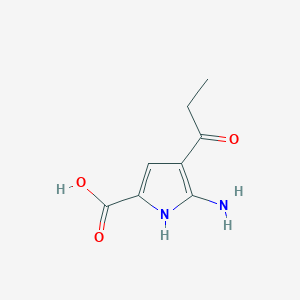
![6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B13090451.png)
![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
![tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B13090469.png)
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)
